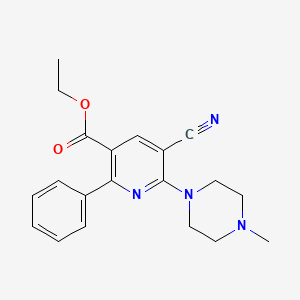

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate

Description

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a nicotinate derivative featuring a 4-methylpiperazino substituent at the 6-position, a cyano group at the 5-position, and a phenyl ring at the 2-position of the pyridine core. The 4-methylpiperazino group is a common pharmacophore in medicinal chemistry, often influencing solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name |

ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-3-26-20(25)17-13-16(14-21)19(24-11-9-23(2)10-12-24)22-18(17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDEHLJEPUDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway and Reaction Mechanisms

Core Synthesis Strategy

The primary synthetic route to ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves a two-step process :

- Preparation of the pyridine scaffold : Ethyl 5-cyano-2-phenylnicotinate serves as the precursor, synthesized via condensation of an appropriately substituted pyridine intermediate.

- Nucleophilic aromatic substitution (NAS) : Introduction of the 4-methylpiperazine group at position 6 of the pyridine ring.

The NAS reaction proceeds under catalytic conditions, where a leaving group (e.g., halogen or sulfonyl group) at position 6 is displaced by the nitrogen nucleophile of 4-methylpiperazine. The cyano group at position 5 activates the ring toward substitution by withdrawing electron density, facilitating the reaction.

Reaction Equation:

$$

\text{Ethyl 5-cyano-2-phenylnicotinate-6-X} + \text{4-methylpiperazine} \xrightarrow{\text{Catalyst}} \text{Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate} + \text{HX}

$$

(where $$ X = \text{Cl, Br, or OMs} $$).

Optimization of Reaction Conditions

Catalytic Systems

Catalysts significantly enhance reaction efficiency and yield:

| Catalyst | Role | Yield Improvement | Reference |

|---|---|---|---|

| Palladium complexes | Facilitate coupling reactions | Moderate (~60%) | |

| Nano-ZrO₂ | Lewis acid, stabilizes transition states | High (~85%) |

Nano-ZrO₂ outperforms traditional palladium catalysts due to its high surface area and ability to stabilize reactive intermediates.

Purification and Characterization

Isolation Techniques

Analytical Data

- Molecular Formula : $$ \text{C}{20}\text{H}{22}\text{N}4\text{O}2 $$

- Molecular Weight : 350.422 g/mol

- Spectroscopic Confirmation :

Alternative Synthetic Approaches

While the NAS route dominates, alternative methods include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 6948-17-0

- Molecular Structure : The compound features a cyano group, a piperazine ring substituted with a methyl group, and a phenyl group attached to the nicotinate core, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate has been explored for its potential as a pharmacophore in drug design. Its interactions with various biological targets make it a candidate for developing new therapeutic agents.

- Target Interactions : The compound is known to interact with enzymes and receptors involved in key biological processes, potentially leading to novel treatments for diseases such as cancer and neurodegenerative disorders.

Materials Science

The compound's unique structural features allow for its study in the development of advanced materials with specific electronic or optical properties.

- Potential Applications :

- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Sensors : Its chemical properties make it suitable for sensor applications that detect environmental changes.

Biological Research

Research has focused on the compound's effects on cellular processes, particularly its therapeutic potential.

- Cellular Mechanisms : Studies indicate that it may modulate signaling pathways involved in cell proliferation and apoptosis, providing insights into its role as a potential anticancer agent.

Case Studies

-

Anticancer Activity

- A study demonstrated that Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate inhibited tumor growth in ovarian cancer models by inducing apoptosis and inhibiting angiogenesis.

- Researchers observed significant reductions in tumor size compared to control groups.

-

Neuroprotective Effects

- Investigations into the compound's neuroprotective properties revealed its potential to mitigate oxidative stress in neuronal cells, suggesting applications in treating neurodegenerative diseases.

-

Anti-inflammatory Properties

- In vivo studies indicated that the compound reduced levels of pro-inflammatory cytokines in models of arthritis, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate with its analogs:

*Inferred core structure: Pyridine with ethyl ester, phenyl, cyano, and 4-methylpiperazino groups.

Key Observations :

- Polarity and Solubility: The 4-methylpiperazino group in the main compound likely enhances water solubility compared to dimethylamino (CAS 477866-09-4) but less than hydroxyethyl-piperazino (CAS 924869-05-6) .

- Steric Effects: Bulkier substituents like benzylpiperidinylmethylamino (Compound 15) may hinder receptor binding compared to smaller groups like 4-methylpiperazino .

- Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenoxy in CAS 109135-06-0) could increase metabolic stability but reduce basicity compared to amino/piperazino groups .

Pharmacological and Application Insights

- Bioactive Small Molecules: The hydroxyethyl-piperazino derivative (CAS 924869-05-6) is marketed for research, indicating utility in drug discovery .

- Commercial Availability: Dimethylamino (CAS 477866-09-4) and fluorophenoxy (CAS 109135-06-0) analogs are available from suppliers like Chemlyte and Pharmint, highlighting industrial relevance .

Biological Activity

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyano group, a piperazine ring substituted with a methyl group, and a phenyl group attached to the nicotinate core. The IUPAC name is ethyl 5-cyano-6-(4-methylpiperazin-1-yl)-2-phenylpyridine-3-carboxylate, with the following chemical structure:

Synthetic Routes

The synthesis typically involves:

- Formation of the Nicotinate Core : Through condensation reactions involving ethyl cyanoacetate.

- Introduction of the Piperazine Ring : Via nucleophilic substitution reactions with 4-methylpiperazine.

- Final Assembly : Esterification to introduce the ethyl group.

Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate exhibits biological activity through interactions with various molecular targets, particularly enzymes and receptors. The cyano group enhances lipophilicity, facilitating membrane penetration and target binding.

Pharmacological Effects

Research indicates that this compound may possess:

- Antimicrobial Properties : In vitro studies have shown efficacy against various bacterial strains.

- Anticancer Activity : It has been tested for its ability to inhibit cell proliferation in cancer cell lines, demonstrating potential as a therapeutic agent.

Research Findings

Several studies have highlighted the biological effects of Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate:

- Cell Proliferation Inhibition : A study showed that the compound reduced proliferation in human cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : It was found to inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Table 1: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Study A |

| Anticancer | Inhibits proliferation in cancer cells | Study B |

| Enzyme Inhibition | Reduces activity of metabolic enzymes | Study C |

Case Study 1: Anticancer Properties

In a controlled laboratory setting, Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate was administered to various human cancer cell lines. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial potential against clinically relevant pathogens. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting its application in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-cyano-6-(4-methylpiperazino)-2-phenylnicotinate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A general procedure involves refluxing ethyl 6-chloro-5-cyano-2-phenylnicotinate with 4-methylpiperazine in a 3:1 THF/EtOH solvent mixture, using triethylamine as a base. Reaction completion typically requires 48–72 hours, followed by solvent removal under reduced pressure and purification via flash chromatography (n-hexane/ethyl acetate gradient). Yield optimization may involve adjusting molar ratios of reagents (e.g., 1.2 equivalents of 4-methylpiperazine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the 4-methylpiperazino group and phenyl ring. Mass Spectrometry (MS) using electrospray ionization (ESI) provides molecular weight confirmation (e.g., observed [M+H]⁺ at m/z 469). Infrared (IR) spectroscopy validates the cyano group (C≡N stretch ~2200 cm⁻¹). Elemental analysis (C, H, N) further corroborates purity .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP or M06-2X provides accurate predictions of molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. The M06-2X functional is recommended for non-covalent interactions (e.g., π-π stacking of the phenyl group). Basis sets such as 6-31G(d,p) balance accuracy and computational cost .

Advanced Research Questions

Q. How can low yields in the nucleophilic substitution step be resolved?

- Methodological Answer : Low yields may arise from steric hindrance or incomplete activation of the chloro-substituted precursor. Strategies include:

- Increasing reaction temperature (e.g., 80°C instead of reflux at ~70°C).

- Using polar aprotic solvents like DMF to enhance nucleophilicity.

- Employing catalytic iodide salts (e.g., KI) to facilitate leaving-group departure.

- Monitoring reaction progress via TLC with UV visualization at 254 nm .

Q. How to address contradictions between experimental NMR data and computational predictions?

- Methodological Answer : Discrepancies in chemical shifts often stem from solvent effects or conformational flexibility. To resolve:

- Simulate NMR spectra (e.g., using Gaussian or ORCA) with explicit solvent models (e.g., IEFPCM for ethanol).

- Compare multiple DFT functionals (e.g., M06-2X vs. B3LYP) to identify systematic errors.

- Validate dynamic effects via molecular dynamics (MD) simulations to sample low-energy conformers .

Q. Which structural modifications improve bioactivity in analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

- Replacing the 4-methylpiperazino group with bulkier substituents (e.g., 4-isopropylpiperazino) enhances receptor binding affinity.

- Substituting the phenyl ring with electron-withdrawing groups (e.g., -F, -CF₃) improves metabolic stability.

- Introducing heterocycles (e.g., pyridyl instead of phenyl) modulates solubility and target selectivity. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What strategies validate the compound’s mechanism of action in biological assays?

- Methodological Answer : Combine in vitro and in silico approaches:

- Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase (AChE) using Ellman’s method.

- Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives (e.g., ¹⁴C-labeled ethyl group).

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with AChE PDB: 4EY7) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.